1-Bromo-4-(difluoromethyl)cyclohexane
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Overview
Description
1-Bromo-4-(difluoromethyl)cyclohexane is an organobromine compound characterized by a bromine atom and a difluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced to 4-(difluoromethyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the difluoromethyl group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Substituted cyclohexane derivatives, such as 4-(difluoromethyl)cyclohexanol or 4-(difluoromethyl)cyclohexylamine.
Reduction: 4-(difluoromethyl)cyclohexane.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is used in the preparation of fluorinated materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Studies: The compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism by which 1-Bromo-4-(difluoromethyl)cyclohexane exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The difluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules and biological targets.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)cyclohexane: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different reactivity and properties.
4-Bromo-1-(difluoromethyl)benzene: This aromatic compound has a benzene ring instead of a cyclohexane ring, resulting in different chemical behavior and applications.
Uniqueness: The presence of both a bromine atom and a difluoromethyl group on a cyclohexane ring makes this compound unique. This combination of functional groups provides distinct reactivity patterns and potential for diverse applications in various fields of research and industry.
By understanding the properties, reactions, and applications of this compound, researchers can explore new avenues in chemical synthesis, medicinal chemistry, and material science, leveraging its unique characteristics for innovative solutions.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-6-3-1-5(2-4-6)7(9)10/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBADGWCSQWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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